molecular formula C15H21ClN6 B2564267 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine CAS No. 2224295-21-8

2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine

Cat. No.: B2564267
CAS No.: 2224295-21-8
M. Wt: 320.83
InChI Key: STSCAYHBIXMCHC-UHFFFAOYSA-N
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Description

2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidinyl-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.

    Piperidine Derivative Synthesis: The piperidine ring is often synthesized through a series of cyclization reactions.

    Coupling Reactions: The triazole and piperidine derivatives are then coupled under specific conditions to form the desired intermediate.

    Final Substitution: The intermediate undergoes a substitution reaction with a chlorinated pyrimidine derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The triazole and piperidine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Biological Studies: The compound can be used to study biological pathways and molecular interactions.

    Materials Science: It can be incorporated into materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine involves its interaction with specific molecular targets. The triazole and piperidine moieties can bind to enzymes or receptors, modulating their activity. The chloro group may also participate in interactions with biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyridine
  • 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrazine

Uniqueness

Compared to similar compounds, 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine has a unique combination of functional groups that confer specific chemical and biological properties. The presence of the pyrimidine ring, along with the triazole and piperidine moieties, allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

2-chloro-4-[1-[(3-ethyl-5-methyltriazol-4-yl)methyl]piperidin-4-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN6/c1-3-22-14(11(2)19-20-22)10-21-8-5-12(6-9-21)13-4-7-17-15(16)18-13/h4,7,12H,3,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSCAYHBIXMCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)CN2CCC(CC2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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